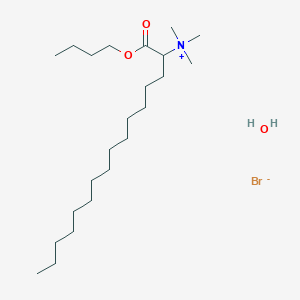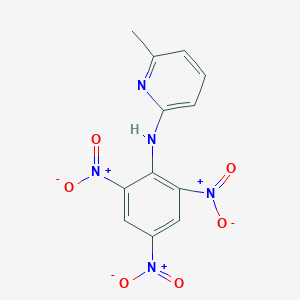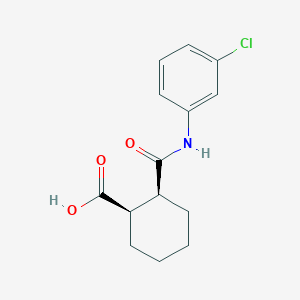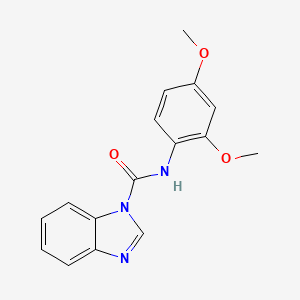
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole is a chemical compound with the molecular formula C16H15N3O3 and a molecular weight of 297.316 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One efficient method reported involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, promoting the conversion of carboxylic acids into benzimidazoles under mild conditions . This method provides high yields and is suitable for the preparation of various benzimidazole derivatives.
Analyse Chemischer Reaktionen
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)benzimidazole can be compared with other similar compounds, such as:
1-(N-(5-Chloro-2,4-Dimethoxyphenyl)carbamoyl)benzimidazole: This compound has a similar structure but includes a chlorine atom, which may alter its chemical and biological properties.
1-(N-(2,4-Dimethoxyphenyl)carbamoyl)-6-nitrobenzimidazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and suitability for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and interact with multiple biological targets, making it a valuable tool in the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
198135-30-7 |
|---|---|
Molekularformel |
C16H15N3O3 |
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-21-11-7-8-13(15(9-11)22-2)18-16(20)19-10-17-12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
OQXGMNWJSWJXDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



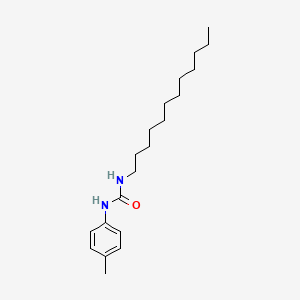

![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)

